1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the molecule.
Scientific Research Applications
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Chemical Biology: It is employed in the design of molecular probes to investigate biological pathways and molecular interactions.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, stabilizing the inhibitor-kinase complex .
Comparison with Similar Compounds
Pyrazolo[3,4-D]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and selectivity.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: These compounds have an additional triazole ring, which can enhance their binding affinity and specificity for certain targets.
Uniqueness: 1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to other pyrazolopyrimidine derivatives, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H11ClN4 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
1-benzyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-9-16-12(14)11-7-15-18(13(11)17-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
CTKMWYNGLMGITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=N1)Cl |
Origin of Product |
United States |
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